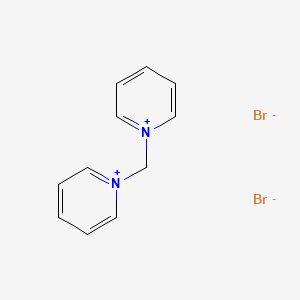
Pyridinium, 1,1'-methylenebis-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 1,1'-methylenebis-, dibromide is a chemical compound with the molecular formula C₁₁H₁₂Br₂N₂. It is known for its unique structure, which consists of two pyridinium rings connected by a methylene bridge, with two bromide ions as counterions. This compound is often used in various chemical and biological research applications due to its interesting properties and reactivity.
Preparation Methods
The synthesis of Pyridinium, 1,1'-methylenebis-, dibromide typically involves the reaction of pyridine with dibromomethane. The reaction conditions usually include:
Reactants: Pyridine (C₅H₅N) and dibromomethane (CH₂Br₂)
Solvent: Anhydrous acetonitrile or another suitable solvent
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
The reaction proceeds via the formation of a methylene bridge between the two pyridinium rings, resulting in the formation of the desired dibromide salt.
Chemical Reactions Analysis
Pyridinium, 1,1'-methylenebis-, dibromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ions can be substituted with other nucleophiles, such as chloride or iodide ions, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the pyridinium rings can be reduced to pyridine or oxidized to N-oxide derivatives.
Complex Formation: It can form complexes with metal ions, which can be useful in coordination chemistry and catalysis.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the desired reaction.
Scientific Research Applications
Pyridinium, 1,1'-methylenebis-, dibromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and coordination chemistry.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of Pyridinium, 1,1'-methylenebis-, dibromide involves its interaction with molecular targets such as enzymes, receptors, or microbial cell membranes. The compound’s pyridinium rings can interact with negatively charged sites on proteins or cell membranes, leading to disruption of normal cellular functions. Additionally, its ability to form complexes with metal ions can enhance its reactivity and specificity in various biochemical pathways.
Comparison with Similar Compounds
Pyridinium, 1,1'-methylenebis-, dibromide can be compared with other similar compounds, such as:
1,1’-Methylenebispyridinium Chloride: Similar structure but with chloride ions instead of bromide ions.
N,N’-Methylenedipyridinium Iodide: Similar structure but with iodide ions.
1,1’-Bis(pyridinium)ethane Dibromide: Similar structure but with an ethylene bridge instead of a methylene bridge.
The uniqueness of this compound lies in its specific reactivity and the ability to form stable complexes with metal ions, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(pyridin-1-ium-1-ylmethyl)pyridin-1-ium;dibromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2BrH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1-10H,11H2;2*1H/q+2;;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGVQBOYAXZTED-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)C[N+]2=CC=CC=C2.[Br-].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543605 |
Source


|
| Record name | 1,1'-Methylenedi(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40032-49-3 |
Source


|
| Record name | 1,1'-Methylenedi(pyridin-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
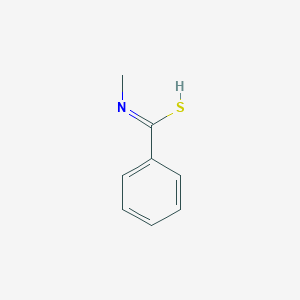
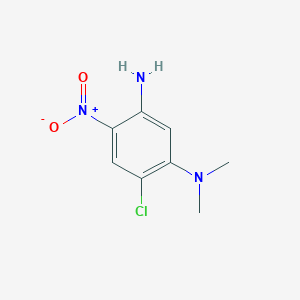
![Ethyl (2Z)-2-cyano-3-[(methylcarbamoyl)amino]prop-2-enoate](/img/structure/B7777758.png)
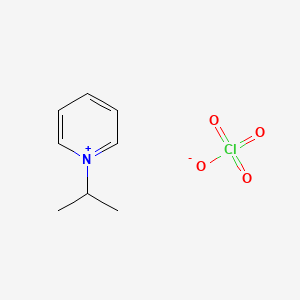
![6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B7777766.png)
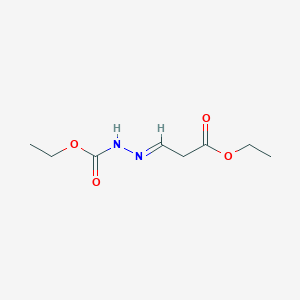
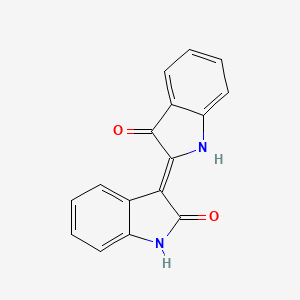
![1,3,4,4-Tetramethyl-5-[(E)-2-(3-nitrophenyl)ethenyl]-4H-pyrazol-1-ium iodide](/img/structure/B7777776.png)

![Benzothiazole, 2-[[(trimethylsilyl)methyl]thio]-](/img/structure/B7777812.png)
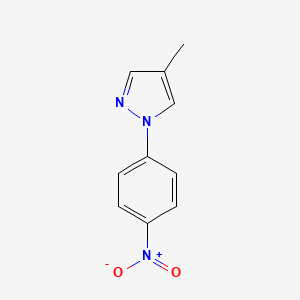
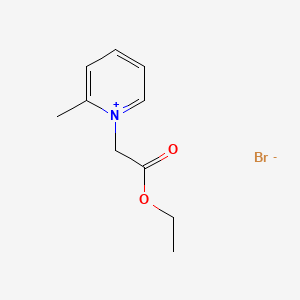
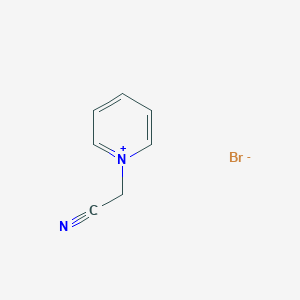
![1-[(Z)-(1-Phenylethylidene)amino]pyridin-1-ium tetrafluoroborate](/img/structure/B7777864.png)
